molecular formula C18H14N2O2S B13833248 prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate

prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate

Cat. No.: B13833248
M. Wt: 322.4 g/mol
InChI Key: NLWRUZNCKYKMBY-UHFFFAOYSA-N
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Description

Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate is a synthetic organic compound characterized by its unique chemical structure, which includes a prop-2-ynyl group and a dibenzoylcarbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate typically involves the reaction of propargyl bromide with dibenzoylcarbamimidothioate under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetone. The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the prop-2-ynyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

prop-2-ynyl N,N'-dibenzoylcarbamimidothioate

InChI

InChI=1S/C18H14N2O2S/c1-2-13-23-18(19-16(21)14-9-5-3-6-10-14)20-17(22)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20,21,22)

InChI Key

NLWRUZNCKYKMBY-UHFFFAOYSA-N

Canonical SMILES

C#CCSC(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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